molecular formula C36H64O6Si2 B589815 Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether CAS No. 159224-68-7

Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether

Cat. No.: B589815
CAS No.: 159224-68-7
M. Wt: 649.072
InChI Key: KVVLTROOHMLHLQ-RUDOQXHYSA-N
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Preparation Methods

The synthesis of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, including the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of silylating agents such as TBDMS chloride in the presence of a base .

Chemical Reactions Analysis

Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, although detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific structure and functional groups. Similar compounds include other silyl ethers and lactone derivatives, such as:

Properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O6Si2/c1-14-15-25(3)34(38)40-31-22-28(41-43(10,11)35(4,5)6)20-26-17-16-24(2)30(33(26)31)19-18-27-21-29(23-32(37)39-27)42-44(12,13)36(7,8)9/h16-17,20,24-25,27-31,33H,14-15,18-19,21-23H2,1-13H3/t24-,25-,27+,28+,29+,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVLTROOHMLHLQ-RUDOQXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708406
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159224-68-7
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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